molecular formula C17H15ClN2S B11776746 2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B11776746
M. Wt: 314.8 g/mol
InChI Key: PMECNEBULDQWLJ-UHFFFAOYSA-N
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Description

2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves the condensation of 2-chlorobenzaldehyde with 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be compared with other thiophene derivatives, such as:

Properties

Molecular Formula

C17H15ClN2S

Molecular Weight

314.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylideneamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C17H15ClN2S/c1-11-6-7-13-14(9-19)17(21-16(13)8-11)20-10-12-4-2-3-5-15(12)18/h2-5,10-11H,6-8H2,1H3

InChI Key

PMECNEBULDQWLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC=CC=C3Cl

Origin of Product

United States

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